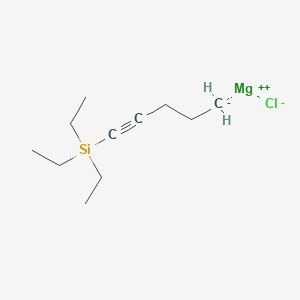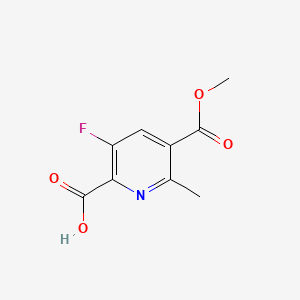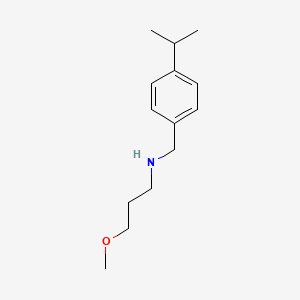
n-(4-Isopropylbenzyl)-3-methoxypropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine is an organic compound that belongs to the class of amines It features a benzyl group substituted with an isopropyl group at the para position and a methoxypropanamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine typically involves the reaction of 4-isopropylbenzyl chloride with 3-methoxypropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine can be compared with other similar compounds, such as:
N-(4-Isopropylbenzyl)-N-(4-methoxyphenyl)amine: Similar structure but with an additional methoxy group on the benzene ring.
4-Isopropylbenzyl alcohol: Lacks the amine group and has a hydroxyl group instead.
4-Isopropylbenzyl chloride: Precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H23NO |
|---|---|
分子量 |
221.34 g/mol |
IUPAC名 |
3-methoxy-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-12(2)14-7-5-13(6-8-14)11-15-9-4-10-16-3/h5-8,12,15H,4,9-11H2,1-3H3 |
InChIキー |
BFZAFYFFGLGAAP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)CNCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


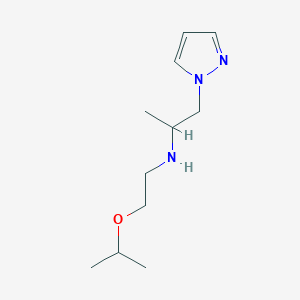
![2-methyl-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B14901981.png)
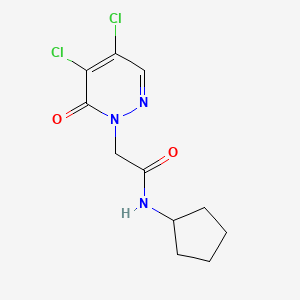
![n-(2-Methoxyethyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14901986.png)
![1-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B14901993.png)
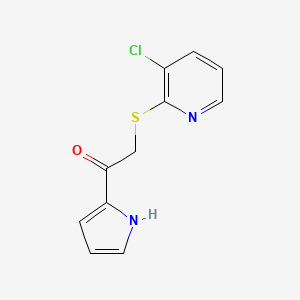
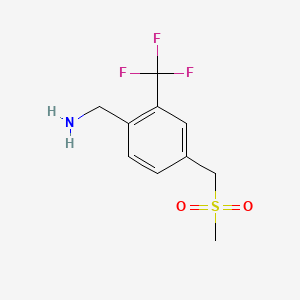
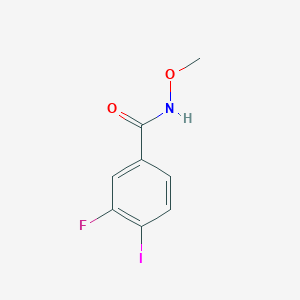
![4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14902012.png)

![2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14902032.png)

